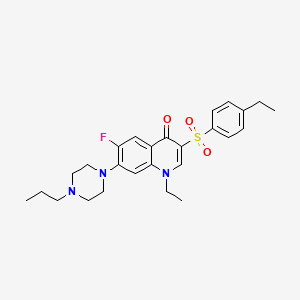

1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Descripción

Propiedades

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-4-11-28-12-14-30(15-13-28)24-17-23-21(16-22(24)27)26(31)25(18-29(23)6-3)34(32,33)20-9-7-19(5-2)8-10-20/h7-10,16-18H,4-6,11-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOACOAUYPDXDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)CC)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of quinolone antibiotics. Its structural modifications suggest potential enhancements in biological activity compared to traditional quinolones. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 392.52 g/mol. The structure includes a fluorine atom and a piperazine ring, which are known to influence the pharmacokinetic and pharmacodynamic properties of quinolone derivatives.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H27FN2O3S |

| Molecular Weight | 392.52 g/mol |

| IUPAC Name | 1-Ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By interfering with these enzymes, the compound exerts bactericidal effects against a range of Gram-positive and Gram-negative bacteria.

Pharmacological Effects

- Antibacterial Activity : Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including resistant pathogens.

- Anti-inflammatory Properties : Some derivatives of quinolones have shown potential anti-inflammatory effects, which may be relevant in treating infections associated with inflammatory responses.

- Cytotoxicity : Preliminary studies indicate that the compound may also possess cytotoxic properties against certain cancer cell lines, suggesting a dual role in antimicrobial and anticancer activities.

Table 2: Biological Activity Profile

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of growth in E. coli | |

| Anti-inflammatory | Reduced cytokine production in vitro | |

| Cytotoxic | Induced apoptosis in cancer cells |

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various quinolone derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating potent activity compared to standard antibiotics.

Case Study 2: Cytotoxic Effects

A recent investigation assessed the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of 10 µM after 48 hours of treatment, suggesting significant potential for further development as an anticancer agent.

Aplicaciones Científicas De Investigación

The compound 1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule with potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article explores its applications, including its therapeutic potential, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds similar to this quinoline derivative exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes. For instance, derivatives of quinoline have been studied for their effectiveness against various strains of bacteria, including resistant strains.

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with cellular pathways involved in tumor growth. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. A notable example includes research on related compounds that demonstrated cytotoxic effects against breast and prostate cancer cell lines.

Central Nervous System Effects

The piperazine component is known for its psychoactive properties, which may contribute to the compound's effects on the central nervous system. Preliminary studies suggest that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonyl group enhanced activity against resistant bacterial strains, highlighting the compound's potential as a lead structure for new antibiotics .

Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of quinoline derivatives, including our compound. The study employed various cancer cell lines and demonstrated that the compound induced apoptosis via mitochondrial pathways. The findings suggest that structural modifications could optimize efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .

Study 3: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar piperazine-containing compounds. The results indicated that these compounds could reduce anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders. This effect was attributed to the modulation of serotonin receptors .

Summary Table of Research Findings

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Modifications

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Imp. D)

- Key Differences : Lacks the 4-ethylbenzenesulfonyl group and propylpiperazine substituent.

- Impact : Reduced steric bulk and lipophilicity compared to the target compound, likely affecting receptor binding and metabolic stability.

- Synthetic Note: Synthesized via simpler piperazine coupling, avoiding sulfonylation steps.

3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

- Key Differences : Contains 2,5-dimethylbenzenesulfonyl instead of 4-ethylbenzenesulfonyl.

- Impact : Methyl groups reduce steric hindrance but may lower lipophilicity (logP ≈ 3.2 vs. target’s ~3.5), influencing solubility and bioavailability.

- Molecular Weight : 485.6 g/mol ().

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one

- Key Differences : Ethoxy group at position 6, chlorophenylmethyl at position 1, and isopropylbenzenesulfonyl at position 3.

- The isopropyl group may enhance metabolic resistance compared to ethyl.

Piperazine Substituent Variations

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis involves multi-step organic reactions, including sulfonylation, fluorination, and piperazine coupling. Key challenges include:

- Sulfonyl group introduction : Requires precise stoichiometry of 4-ethylbenzenesulfonyl chloride to avoid over-sulfonation. Use anhydrous dichloromethane (DCM) as a solvent and triethylamine as a base to neutralize HCl byproducts .

- Piperazine coupling : Steric hindrance from the ethyl and propyl groups demands elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs). Catalytic iodine (1–2 mol%) can accelerate nucleophilic substitution .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How do structural modifications (e.g., fluorination, sulfonyl groups) influence the compound’s bioactivity?

Answer:

- 6-Fluoro substituent : Enhances membrane permeability and target binding via electronegative interactions. Compare logP values (HPLC) of fluorinated vs. non-fluorinated analogs to assess hydrophobicity shifts .

- Sulfonyl group : Stabilizes the quinoline core and facilitates hydrogen bonding with enzymatic targets (e.g., topoisomerases). Use X-ray crystallography (e.g., synchrotron XRD) to confirm binding conformations .

- 4-Propylpiperazine : Increases solubility in polar solvents (e.g., DMSO) and modulates pharmacokinetics. Perform in vitro solubility assays (shake-flask method) at pH 7.4 .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what experimental validation is required?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase). Prioritize docking poses with ΔG < -8 kcal/mol .

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

- SAR analysis : Synthesize analogs with modified piperazine/sulfonyl groups and test inhibitory concentrations (IC50) in enzyme assays (e.g., fluorometric kinase assays) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Answer:

- Metabolic stability : Perform microsomal stability assays (human liver microsomes) to identify rapid clearance. Introduce deuterium at metabolically labile sites (e.g., ethyl group) to prolong half-life .

- Bioavailability : Use Caco-2 cell monolayers to assess intestinal permeability. If efflux ratio >3, co-administer P-glycoprotein inhibitors (e.g., verapamil) .

- Formulation optimization : Prepare nanoemulsions (e.g., Tween-80/lecithin) to enhance aqueous solubility. Compare AUC(0–24) in rodent pharmacokinetic studies .

Q. How can crystallographic data improve the understanding of polymorphic forms and their stability?

Answer:

- Single-crystal XRD : Characterize polymorphs (e.g., Form I vs. Form II) to identify hydrogen-bonding patterns. Use Cambridge Structural Database (CSD) to compare packing efficiencies .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Correlate degradation pathways (e.g., hydrolysis of sulfonyl group) with crystallographic defects .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in anticancer assays?

Answer:

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes. Replicate experiments (n=6) to minimize variability .

- Synergy studies : Use Chou-Talalay combination index (CI) for drug-combination assays. A CI <1 indicates synergism with standard chemotherapeutics (e.g., doxorubicin) .

Q. How should researchers design pharmacokinetic studies to account for interspecies differences?

Answer:

- Allometric scaling : Use a 3/4 power law to extrapolate rodent doses to humans. Validate with in vitro-in vivo correlation (IVIVC) using hepatocyte clearance data .

- Tissue distribution : Employ LC-MS/MS to quantify compound levels in plasma, liver, and kidneys. Normalize to tissue weight and blood flow rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.